molecular formula C16H11Na B14352944 sodium;1,8-dihydropyren-8-ide CAS No. 92116-28-4

sodium;1,8-dihydropyren-8-ide

Cat. No.: B14352944
CAS No.: 92116-28-4
M. Wt: 226.25 g/mol
InChI Key: NUGUBSDBVRVJRS-UHFFFAOYSA-N
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Description

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. rsc.org Their extended π-electron systems make them amenable to redox reactions, characteristically forming radical anions and dianions upon treatment with alkali metals. rsc.orguni-muenchen.de The formation of a PAH anion involves the addition of one or more electrons to the lowest unoccupied molecular orbital (LUMO) of the neutral molecule. This process is often achieved by reduction with an alkali metal, such as sodium, in an appropriate solvent like tetrahydrofuran (B95107) (THF). uni-muenchen.de

The resulting anions are deeply colored species where the negative charge is delocalized over the entire π-framework. uni-muenchen.de The stability of these anions is influenced by the extent of this charge delocalization; larger or more condensed aromatic systems can often accommodate the extra electron(s) more effectively. The generation of such anions profoundly alters the electronic structure and properties of the parent hydrocarbon, leading to changes in aromaticity, bond lengths, and spectroscopic characteristics. nih.gov For instance, some macrocyclic hydrocarbons that are not aromatic in their neutral state can become globally aromatic upon reduction to a dianion, conforming to Hückel's rule (4n+2 π-electrons). nih.govresearchgate.net

Organosodium chemistry involves compounds containing a carbon-sodium (C-Na) bond. uvic.caresearchgate.net This bond is highly polar due to the significant difference in electronegativity between carbon (2.55) and sodium (0.93), which imparts considerable carbanionic character to the carbon atom. uvic.ca A carbanion is a species containing a negatively charged, trivalent carbon atom. nih.gov While organolithium reagents are more commonly used in synthesis, organosodium compounds are notable for their strong basicity and utility as reducing agents. nih.govresearchgate.net

The pronounced carbanionic nature of organosodium compounds makes them highly reactive nucleophiles and potent bases. uvic.ca Their reactivity can be tempered by resonance stabilization, where the negative charge is delocalized over an adjacent π-system. researchgate.net Simple alkylsodium compounds tend to be insoluble polymers, but those forming resonance-stabilized carbanions, such as sodium naphthalenide, are soluble and widely used as reducing agents. researchgate.netnih.gov The study of organosodium compounds is crucial for understanding the fundamental principles of carbanion reactivity, ion pairing effects, and the mechanisms of various organic transformations.

The specific compound, sodium;1,8-dihydropyren-8-ide, is an organosodium derivative of 1,8-dihydropyrene. The parent 1,8-dihydropyrene molecule is a bridged annulene that possesses a 14π-electron perimeter, conferring it with significant aromatic character. This aromaticity induces a powerful diatropic ring current, a phenomenon famously observed in the 1H NMR spectra of dihydropyrene (B12800588) derivatives, where protons located inside the ring are exceptionally shielded and resonate at unusually high fields (low ppm values). uvic.ca

The 1,8-dihydropyren-8-ide anion is formed by the deprotonation of a methylene (B1212753) bridge carbon (C-8) of the 1,8-dihydropyrene core. This creates a carbanion adjacent to the main aromatic π-system.

Structural Considerations:

Hybridization and Geometry: For the lone pair of the carbanion to interact with the 14π system, the C-8 atom would need to adopt sp2 hybridization, placing the lone pair in a p-orbital. This would allow for potential overlap with the p-orbitals of the adjacent aromatic ring carbons. Such rehybridization is a known phenomenon for carbanions that can be stabilized by conjugation, as seen in the cyclopentadienyl (B1206354) anion, which is planar and aromatic. libretexts.org

Research Relevance: The primary research relevance of this compound lies in its potential to probe fundamental concepts in physical organic chemistry.

Aromaticity Probe: Studying this anion would provide insight into how a proximal carbanionic center perturbs a stable 14π aromatic system. Spectroscopic methods, particularly 1H and 13C NMR, would be invaluable for mapping the changes in the ring current and electron density distribution upon anion formation. rsc.orguvic.ca

Reactivity Studies: As a resonance-stabilized carbanion, 1,8-dihydropyren-8-ide would be expected to function as a nucleophile. nih.gov Investigating its reactions with various electrophiles could elucidate how the unique steric and electronic environment of the dihydropyrene framework influences carbanion reactivity. uni-muenchen.deuni-regensburg.de Understanding these structure-reactivity relationships is a core goal in organic chemistry.

While specific experimental data on this compound is not extensively documented in the literature, its structure suggests it would be a valuable model for exploring the interplay between carbanionic centers and extended π-electron systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

92116-28-4

Molecular Formula

C16H11Na

Molecular Weight

226.25 g/mol

IUPAC Name

sodium;1,8-dihydropyren-8-ide

InChI

InChI=1S/C16H11.Na/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14;/h1-5,7-10H,6H2;/q-1;+1

InChI Key

NUGUBSDBVRVJRS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=C3C=C[CH-]C4=C3C2=C1C=C4.[Na+]

Origin of Product

United States

Advanced Spectroscopic Characterization Techniques for Anionic Dihydropyrenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the electronic environment of atomic nuclei within a molecule. For anionic dihydropyrenes, NMR provides critical insights into charge distribution and resonance effects.

The formation of an anion drastically alters the electronic landscape of the dihydropyrene (B12800588) framework, and these changes are directly observable in NMR chemical shifts. The delocalization of the negative charge across the π-system leads to significant changes in the magnetic shielding of the protons and carbon atoms.

In the case of the 1-hydropyrenyl anion, the proton NMR spectrum reveals distinct upfield and downfield shifts compared to neutral pyrene (B120774), indicative of a paratropic ring current in the dianion and altered shielding in the monoanion. rsc.org The ¹³C NMR spectrum is also highly informative. An empirical relationship between ¹³C NMR chemical shifts and the π-charge can be used to estimate the charge distribution within the anion. rsc.org For the 1-hydropyrenyl anion, the average chemical shift of the sp² hybridized carbons suggests a total charge of approximately -1.1 electrons on the π-system, confirming the monoanionic structure. rsc.org Changes in chemical shifts upon anion formation can also be influenced by the counter-ion and solvent, with larger cations sometimes leading to greater upfield shifts, consistent with tighter ion pair formation. rsc.org

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for the 1-Hydropyrenyl Anion (PH⁻) and Pyrene Dianion (P²⁻)

Compound ¹H Chemical Shifts (ppm) ¹³C Chemical Shifts (ppm)
PH⁻ 2-H: 6.88 (d, J=7.6), 3-H: 5.92 (t, J=7.5), 4-H: 6.45 (d, J=7.5), 5-H: 6.45 (d, J=7.5), 6-H: 5.97 (t, J=7.6), 7-H: 5.97 (t, J=7.6), 9-H: 4.98 (d, J=7.7), 10-H: 5.60 (d, J=7.6) C-1: 35.2, C-2: 109.7, C-3-10: 130.5, 128.2, 128.0, 127.6, 109.5, 106.0, 105.1
P²⁻ 1-H: -0.72, 2-H: 1.72, 4-H: 0.26 C-1: 101.6, C-3a,-5a,-8a,-10a-c: 144.2, 141.9, 139.2, 137.4, 110.7, 108.2

Data obtained in [²H₈]THF at -60°C with Na⁺ as the counter-ion. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are indispensable for unambiguously assigning proton and carbon signals and mapping out the connectivity within the anionic dihydropyrene structure.

COSY experiments reveal scalar couplings between protons, typically through two or three bonds. youtube.comsdsu.edu This allows for the tracing of proton-proton networks within the molecule, confirming the positions of substituents and the integrity of the carbon skeleton. youtube.com

HSQC provides correlations between protons and their directly attached carbons, enabling the direct assignment of carbon resonances based on their corresponding proton signals. sdsu.edu

Heteronuclear Multiple Bond Correlation (HMBC) experiments show correlations between protons and carbons over longer ranges (typically 2-4 bonds), which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. mdpi.comresearchgate.net

These techniques are particularly valuable for complex or substituted dihydropyrene anions where simple 1D spectra may be difficult to interpret due to signal overlap.

Vibrational Spectroscopy (IR, Raman) in Carbanion Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. libretexts.orgyoutube.com These methods are highly sensitive to changes in bond strength and molecular symmetry, making them well-suited for studying the structural perturbations that occur upon anion formation.

The generation of a carbanion in a dihydropyrene system leads to characteristic shifts in the vibrational frequencies. For instance, in benzyl (B1604629) carbanions, the stretching modes of groups adjacent to the carbanionic center can be significantly altered. aip.org The formation of the anion can lead to a weakening of certain bonds and a strengthening of others due to charge delocalization, resulting in observable shifts in the IR and Raman spectra. aip.org

Experimental IR spectra of pyrene anions have been obtained using techniques like messenger tagging with argon atoms. chemrxiv.orgacs.org These spectra can be compared with theoretical calculations, such as those from density functional theory (DFT), to assign the observed vibrational bands. chemrxiv.orgacs.org For example, the C-H stretching region of the pyrene anion's IR spectrum has been studied in detail. chemrxiv.orgacs.org

Electronic Absorption and Emission Spectroscopy of Anionic Species

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. The formation of an anion significantly alters the energies of the molecular orbitals, leading to dramatic changes in the electronic spectra.

The absorption spectrum of the dihydropyrene (DHP) isomer is characterized by several absorption bands of increasing intensity. acs.orgnih.govresearchgate.net The introduction of a negative charge in an anionic dihydropyrene would be expected to cause a bathochromic (red) shift in the absorption maxima due to the raising of the highest occupied molecular orbital (HOMO) energy.

Fluorescence spectroscopy can also be a sensitive probe of the local environment of the anionic species. The fluorescence emission of pyrene and its derivatives is known to be sensitive to the polarity of the microenvironment. nih.govresearchgate.net The ratio of the intensities of the first and third vibronic bands in the pyrene fluorescence spectrum (the Py I₁/I₃ ratio) is a commonly used indicator of solvent polarity. rsc.org This principle can be applied to study the solvation and aggregation behavior of anionic dihydropyrenes.

Mass Spectrometry for Molecular Anion Confirmation

Mass spectrometry is a fundamental technique for confirming the mass-to-charge ratio of the anionic species and for studying its fragmentation patterns. The formation of the molecular anion of dihydropyrene can be confirmed by observing a peak corresponding to its molecular weight plus the mass of the gained electron. rsc.orgresearchgate.net

Negative ion mass spectrometry studies of dihydropyridine (B1217469) analogues have shown that fragmentation is highly dependent on the molecular structure. nih.gov Similarly, for anionic dihydropyrenes, mass spectrometry can provide insights into the stability of the anion and its fragmentation pathways. The technique can also be used to study clusters of anions. nih.gov

Spectroelectrochemical Investigations of Redox Behavior

Spectroelectrochemistry combines spectroscopic techniques with electrochemistry to study the spectroscopic properties of species generated at an electrode surface. This method is ideal for investigating the redox behavior of dihydropyrenes and their corresponding anions.

By applying a potential to an electrode in a solution containing a dihydropyrene, the anionic species can be generated in situ and its spectroscopic properties (e.g., UV-Vis or IR spectra) can be monitored simultaneously. This allows for the direct correlation of the electrochemical events with the formation and disappearance of the anion. Such studies can provide information on the stability of the anion, its redox potentials, and the kinetics of its formation and decay. Studies on pyrene derivatives have utilized cyclic voltammetry to investigate their redox properties, showing how substituents can influence the oxidation and reduction potentials. acs.orgresearchgate.net The insights gained from these studies can be extended to understand the redox behavior of dihydropyrene anions.

Theoretical and Computational Chemistry of the 1,8 Dihydropyren 8 Ide Anion

Quantum Chemical Approaches to Electronic Structure and Stability

Quantum chemical methods are fundamental to understanding the arrangement of electrons and the resulting stability of the anion. These approaches solve, or approximate solutions to, the Schrödinger equation for the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its effective balance of accuracy and computational cost, making it particularly suitable for larger molecules like the 1,8-dihydropyren-8-ide anion. arxiv.org The foundational principle of DFT is that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. rutgers.eduwiley-vch.de This concept is formalized by the two Hohenberg-Kohn theorems, which prove the existence of a one-to-one correspondence between the electron density and the system's properties. rutgers.eduwiley-vch.de

In practice, DFT is most often implemented through the Kohn-Sham equations. wiley-vch.de This approach replaces the complex, interacting many-electron system with a simpler, fictitious system of non-interacting electrons moving in an effective potential. rutgers.eduiaea.org This effective potential includes the external potential from the nuclei, the classical electron-electron repulsion (Hartree potential), and a term known as the exchange-correlation potential, which accounts for all the complex quantum mechanical effects. wiley-vch.de The primary challenge in DFT lies in finding the exact form of this exchange-correlation functional; thus, a wide variety of approximations have been developed. arxiv.orgwiley-vch.de Despite this, DFT can provide a realistic description of atomic structures and properties for a vast range of systems. wiley-vch.deiaea.org

DFT calculations for the 1,8-dihydropyren-8-ide anion would yield crucial information about its ground state.

Table 1: Key Ground State Properties Obtainable from DFT Calculations

PropertyDescription
Ground State Energy The total electronic energy of the anion in its most stable, lowest-energy state.
Electron Density The spatial distribution of electrons, which reveals regions of high and low electron concentration, indicating charge distribution. rutgers.edu
Optimized Geometry The lowest-energy three-dimensional arrangement of atoms, providing precise bond lengths and angles.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Vibrational Frequencies Calculated frequencies corresponding to the fundamental modes of vibration, which can be compared with experimental infrared spectra. iaea.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry techniques that are derived directly from theoretical principles, without the inclusion of empirical parameters. iaea.org These methods are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as "chemical accuracy." arxiv.org They are vital for benchmarking other methods and for cases where DFT approximations may fail. utah.edu

Common ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It neglects electron correlation, which can be a significant limitation for accurate energy calculations.

Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by adding electron correlation as a perturbation. nih.gov It is often a good compromise between accuracy and cost for systems where electron correlation is important.

Coupled-Cluster (CC) Theory: Methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies and molecular properties. nih.gov Accurate calculations on anion complexes have been achieved using the CCSD(T) method. nih.gov

For the 1,8-dihydropyren-8-ide anion, high-accuracy ab initio calculations would provide benchmark data for its structure and stability, confirming or refining the results from DFT calculations.

Table 2: Comparison of DFT and High-Accuracy Ab Initio Methods

FeatureDensity Functional Theory (DFT)High-Accuracy Ab Initio (e.g., CCSD(T))
Fundamental Variable Electron Density rutgers.eduWavefunction
Computational Cost Lower, scales favorably with system size. esqc.orgHigher, scales much more steeply with system size, limiting its use to smaller molecules. utah.edu
Accuracy Good to very good, but dependent on the chosen exchange-correlation functional approximation. arxiv.orgVery high, often considered the benchmark for accuracy in computational chemistry. nih.gov
Primary Use Case Routine calculations on medium to large systems, exploring potential energy surfaces. arxiv.orgiaea.orgHigh-precision calculations on smaller systems, calibration of other methods, difficult cases. nih.gov

Molecular Orbital Theory and Electron Delocalization Patterns

Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spatial distributions of electrons that extend over all the atoms in a molecule. libretexts.org This delocalized approach is essential for understanding the electronic structure of conjugated systems like the 1,8-dihydropyren-8-ide anion. libretexts.org In MO theory, atomic orbitals from individual atoms combine to form a set of bonding, antibonding, and sometimes nonbonding molecular orbitals. libretexts.org

The stability of the 1,8-dihydropyren-8-ide anion is significantly influenced by the delocalization of its π-electrons and the negative charge across the entire pyrene (B120774) framework. The molecular orbitals of this anion would show a characteristic pattern of π-type orbitals spread across the conjugated system. The extra electron occupies one of the molecular orbitals, and its distribution is governed by the energies and shapes of these orbitals. Analysis of the Highest Occupied Molecular Orbital (HOMO) is particularly important, as it represents the most available electrons and is often the primary site for reaction with electrophiles.

Computational Simulations of Anion Reactivity and Reaction Pathways

Computational chemistry can simulate the chemical reactivity of the 1,8-dihydropyren-8-ide anion by mapping its potential energy surface (PES). nih.gov A PES is a mathematical landscape that relates the energy of a molecular system to its geometry. By exploring the PES, chemists can identify stable molecules (at energy minima) and the transition states (saddle points) that connect them.

Simulations can predict reaction pathways by calculating the minimum energy path from reactants to products through a transition state. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. For the 1,8-dihydropyren-8-ide anion, these simulations could be used to predict:

Sites of Protonation: By simulating the approach of a proton (H+), calculations can determine which atom on the anion is the most likely to be protonated.

Reactivity with Electrophiles: The reaction pathway with various electrophiles can be modeled to understand the anion's nucleophilic character.

Electron Transfer Reactions: The feasibility of the anion donating an electron to an acceptor molecule can be assessed.

Predictive Modeling for Structural Isomerism and Conformations

The 1,8-dihydropyren-8-ide anion may exist in different spatial arrangements of atoms, known as conformations, or as different structural isomers. Computational modeling is a powerful tool for predicting the most stable of these structures. By performing geometry optimization calculations, researchers can find the arrangement of atoms that corresponds to the lowest possible energy.

For a flexible molecule, multiple local minima may exist on the potential energy surface, each corresponding to a different stable conformer. Computational methods can systematically search for these conformers and calculate their relative energies to determine their population at a given temperature. All-atom molecular dynamics simulations, for example, can explore the conformational space of a molecule by simulating the movement of its atoms over time, providing insights into its dynamic behavior and structural preferences. unitn.it This predictive capability is crucial for correlating the anion's structure with its observed chemical and physical properties.

Aromaticity and Electronic Delocalization in the Dihydropyren 8 Ide Anion

Application of Aromaticity Criteria to Polycyclic Anions

The aromatic character of a molecule can be assessed through several theoretical and experimental criteria, including electronic, magnetic, energetic, and structural descriptors.

Hückel's rule is a fundamental electronic criterion for aromaticity, stating that a planar, cyclic, and fully conjugated molecule is aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer. researchgate.netlibretexts.org This rule can be extended to charged systems, where the gain or loss of electrons contributes to the total π-electron count. libretexts.orgresearchgate.net

A key characteristic of aromatic compounds is the presence of a diatropic ring current when placed in an external magnetic field. This induced ring current generates a magnetic field that opposes the external field inside the ring, leading to characteristic shielding effects observable by Nuclear Magnetic Resonance (NMR) spectroscopy.

A powerful computational tool to quantify this magnetic criterion is the Nucleus-Independent Chemical Shift (NICS). github.iogithub.io NICS values are calculated at specific points in space, typically at the center of a ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values indicate a diatropic ring current and aromaticity, while positive values suggest a paratropic ring current and antiaromaticity.

Aromatic compounds are energetically more stable than their non-aromatic counterparts. This additional stability, known as aromatic stabilization energy (ASE), can be estimated through computational methods. For the 1,8-dihydropyren-8-ide anion, the preservation of the 14 π-electron aromatic periphery upon anion formation suggests a significant ASE.

Structurally, aromaticity is associated with bond length equalization. In an aromatic system, the bond lengths between adjacent atoms in the ring tend to be intermediate between those of typical single and double bonds. While specific crystallographic data for sodium;1,8-dihydropyren-8-ide is scarce, studies on other aromatic anions show this trend. For example, the carbon-carbon bonds in the aromatic cyclooctatetraene (B1213319) dianion are of equal length. wikipedia.org It is anticipated that the peripheral carbon-carbon bonds in the 1,8-dihydropyren-8-ide anion would exhibit a high degree of bond length equalization, consistent with a delocalized 14 π-electron system.

Influence of the Sodium Counterion on Anion Aromaticity

In the solid state and in solution, the 1,8-dihydropyren-8-ide anion exists as an ion pair with its counterion, in this case, sodium (Na⁺). The nature and proximity of the counterion can potentially influence the electronic structure and, consequently, the aromaticity of the anion.

The interaction between the cation and the π-system of the aromatic anion is primarily electrostatic. researchgate.net The sodium ion can be located in various positions relative to the anion, forming either a contact ion pair (CIP) or a solvent-separated ion pair (SSIP). In a CIP, the cation is in close proximity to the anion, whereas in an SSIP, solvent molecules are situated between the ions.

Studies on other aromatic anions have shown that the influence of the alkali metal counterion on the fundamental aromatic character of the anion is often minimal, particularly concerning the bond lengths within the aromatic ring. researchgate.net NMR studies on fluorenyl anions have demonstrated that while the chemical shifts of the protons on the anion are affected by the counterion, this is primarily due to the polarization of the π-electron cloud rather than a fundamental change in aromaticity. The type of ion pair (contact vs. solvent-separated) can also influence the observed NMR chemical shifts. researchgate.netrsc.org Therefore, while the sodium counterion in this compound will influence its spectroscopic properties, it is not expected to significantly alter the inherent aromaticity of the 14 π-electron dihydropyrenide anion.

Comparison with Related Aromatic and Non-Aromatic Anionic Systems

To better understand the aromaticity of the 1,8-dihydropyren-8-ide anion, it is instructive to compare it with other well-characterized anionic systems.

Anion π-Electron Count Aromaticity Key Features
Cyclopentadienyl (B1206354) Anion (C₅H₅⁻) 6AromaticPlanar, cyclic, fully conjugated, obeys Hückel's rule (n=1). libretexts.orgyoutube.combyjus.com
Indenyl Anion (C₉H₇⁻) 10AromaticFused ring system, the five-membered ring is aromatic. wikipedia.org
Cyclooctatetraene Dianion (C₈H₈²⁻) 10AromaticPlanar, dianionic system that obeys Hückel's rule (n=2). wikipedia.orgresearchgate.netwikipedia.org
1,8-Dihydropyren-8-ide Anion 14 (peripheral)AromaticPolycyclic system with a 14 π-electron aromatic periphery (n=3).
Cyclobutadiene Dianion (C₄H₄²⁻) 6AromaticHypothetical aromatic system with 6 π-electrons (n=1).
Cyclopentadienyl Cation (C₅H₅⁺) 4AntiaromaticPlanar, cyclic, fully conjugated, but with 4n π-electrons, making it highly unstable. libretexts.org

As the table illustrates, the 1,8-dihydropyren-8-ide anion, with its 14 peripheral π-electrons, fits into the series of aromatic anions that adhere to Hückel's rule. Its aromaticity is analogous to that of the well-established cyclopentadienyl and indenyl anions, as well as the cyclooctatetraene dianion, all of which exhibit enhanced stability due to their delocalized (4n+2) π-electron systems. The contrast with the antiaromatic cyclopentadienyl cation highlights the critical role of the π-electron count in determining the electronic properties and stability of cyclic, conjugated ions.

Reactivity and Mechanistic Studies of 1,8 Dihydropyren 8 Ide

Nucleophilic Reactivity of the Dihydropyrenide Carbanion

The 1,8-dihydropyren-8-ide anion is a potent nucleophile due to the localized negative charge on a carbon atom. The stability of this carbanion is significantly influenced by the extensive delocalization of the negative charge across the pyrene (B120774) aromatic system. This delocalization, however, also imparts an ambident nucleophilic character to the anion. nih.gov While the primary site of negative charge is at the C-8 position, resonance theory suggests that the charge is also distributed to other carbon atoms within the conjugated framework.

Theoretical studies, such as those employing Fukui functions and analysis of the molecular electrostatic potential, can predict the most likely sites for nucleophilic attack. nih.gov For the dihydropyrenide anion, the electron density is highest at the deprotonated carbon, but significant electron density may also be found at other positions within the molecule's π-system. This means that the anion can react with electrophiles at multiple sites, leading to a mixture of products depending on the nature of the electrophile and the reaction conditions. The principle of Hard and Soft Acids and Bases (HSAB) can be applied here; hard electrophiles are expected to react at the site of highest charge density (the carbanion center), while softer electrophiles may preferentially attack at softer sites within the π-system. nih.gov

Electron Transfer Processes Involving the Anion

As an electron-rich species, the 1,8-dihydropyren-8-ide anion can participate in electron transfer processes. It can act as a single-electron donor to suitable acceptor molecules, generating a dihydropyrenyl radical. The ease of this electron transfer, or its redox potential, is a key characteristic of the anion's chemical properties.

Reaction with Electrophilic Species

The high nucleophilicity of the dihydropyrenide carbanion makes it reactive towards a wide range of electrophilic species. These reactions are fundamental for the synthetic utility of this anion, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the pyrene core.

Common reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of a new C-C bond, attaching the alkyl group to the C-8 position.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, forming a ketone.

Carbonyl Addition: The anion can add to the carbonyl carbon of aldehydes and ketones, forming an alkoxide intermediate which, upon protonation, yields an alcohol.

The table below summarizes the expected outcomes of these nucleophilic reactions.

ElectrophileReagent ExampleProduct Type
Alkyl HalideMethyl Iodide (CH₃I)8-Methyl-1,8-dihydropyrene
Acyl HalideAcetyl Chloride (CH₃COCl)1-(1,8-Dihydropyren-8-yl)ethan-1-one
AldehydeFormaldehyde (CH₂O)(1,8-Dihydropyren-8-yl)methanol
KetoneAcetone ((CH₃)₂CO)2-(1,8-Dihydropyren-8-yl)propan-2-ol
EpoxideEthylene Oxide2-(1,8-Dihydropyren-8-yl)ethan-1-ol

This table represents expected products based on the primary nucleophilic site of the carbanion.

Intramolecular Rearrangements and Decomposition Pathways

Dihydropyrene (B12800588) systems and their corresponding anions can undergo fascinating intramolecular rearrangements, which are governed by the principles of pericyclic reactions. chemistrylearner.com These pathways can lead to isomerization or decomposition.

Sigmatropic rearrangements involve the migration of a sigma bond across a π-electron system. chemistrylearner.comlibretexts.org In the context of 1,8-dihydropyrene or its derivatives, hydrogen shifts are a plausible rearrangement pathway. Specifically, a chemistrylearner.comwikipedia.org-sigmatropic hydrogen shift could occur, where a hydrogen atom from the C-1 position migrates to the C-2 (or C-7) position, or a hydrogen from the methylene (B1212753) bridge (C-8) could potentially shift. libretexts.org

These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved and whether the reaction is thermally or photochemically induced. stereoelectronics.org A thermal chemistrylearner.comwikipedia.org-hydrogen shift is a common, thermally allowed process in cyclic and acyclic dienes that proceeds via a suprafacial pathway, where the hydrogen atom remains on the same face of the π-system. libretexts.orgstereoelectronics.org Such a shift in a substituted dihydropyrene could lead to a constitutional isomer.

Electrocyclic reactions are intramolecular pericyclic processes that result in the formation of a sigma bond from a conjugated π-system (ring-closing) or the cleavage of a sigma bond to form a new π-bond (ring-opening). wikipedia.orglibretexts.org The internal framework of 1,8-dihydropyrene can be viewed as a bridged frontiersin.organnulene derivative. A potential electrocyclic reaction for the parent 1,8-dihydropyrene system is a ring-opening of the bond connecting the two aromatic moieties to form a derivative of cyclodecapentaene.

The stereochemistry of these reactions (whether the termini of the π-system rotate in the same direction—conrotatory—or in opposite directions—disrotatory) is dictated by the Woodward-Hoffmann rules. libretexts.org The outcome depends on whether the reaction is initiated by heat or by light (photochemical). youtube.com For example, the thermal ring-opening of a substituted cyclobutene (B1205218) to a butadiene is a 4π-electron process and occurs via a conrotatory motion, whereas the photochemical reaction is disrotatory. libretexts.org The specific rules for the dihydropyrene system would depend on the exact π-electron system participating in the reaction.

Solvation Effects on Anion Reactivity and Stability

The reactivity and stability of the sodium;1,8-dihydropyren-8-ide ion pair are profoundly influenced by the solvent. bohrium.com Solvent effects can alter the degree of association between the sodium cation and the dihydropyrenide anion, which in turn modifies the anion's nucleophilicity. frontiersin.org

Polar Aprotic Solvents (e.g., THF, DMF): These solvents are effective at solvating the sodium cation through their lone pairs of electrons. This leads to the formation of a "solvent-separated ion pair" or even "free ions." A less encumbered, more "naked" anion is generally more reactive and nucleophilic.

Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anion. However, they can also protonate the highly basic carbanion, leading to the regeneration of the parent 1,8-dihydropyrene and decomposition of the desired nucleophile. Therefore, they are generally unsuitable for reactions involving this anion.

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the sodium cation and the dihydropyrenide anion exist as a "contact ion pair." The strong electrostatic interaction between the ions reduces the anion's nucleophilicity as the cation acts as a shield and a Lewis acid, withdrawing electron density.

The choice of solvent is therefore a critical parameter for controlling the reactivity of the dihydropyrenide anion.

Solvent TypeExampleIon Pair StateAnion ReactivityStability of Anion
Polar AproticTetrahydrofuran (B95107) (THF)Solvent-Separated/Free IonsHighModerate
Polar ProticEthanol(Reacts)Low (Protonated)Unstable
NonpolarTolueneContact Ion PairLowHigh (as ion pair)

Advanced Synthetic Applications of 1,8 Dihydropyren 8 Ide in Organic Chemistry

Role as a Potent Carbanionic Reagent

The formation of sodium;1,8-dihydropyren-8-ide involves the deprotonation of 1,8-dihydropyrene at the C8 position. This process generates a carbanion, a species with a lone pair of electrons on a carbon atom, rendering it a powerful nucleophile and a strong base. The reactivity of carbanions is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures.

The stability of the 1,8-dihydropyren-8-ide anion, and thus its reactivity, is influenced by the delocalization of the negative charge across the extended π-system of the dihydropyrene (B12800588) core. This delocalization helps to stabilize the carbanion, making it accessible for synthetic transformations. Strong bases such as organolithium reagents or sodium amide are typically required to deprotonate hydrocarbons to form carbanions. libretexts.orgyoutube.comyoutube.com The choice of base and reaction conditions is critical to favor the formation of the desired carbanionic species. youtube.com

While specific studies detailing the isolation and comprehensive characterization of this compound are not extensively documented in the reviewed literature, the principles of carbanion chemistry provide a framework for understanding its potential as a reactive intermediate. The generation of such an anion from a dihydropyrene precursor would create a potent nucleophile capable of reacting with a wide range of electrophiles.

Participation in Carbon-Carbon Bond Forming Reactions

The primary utility of carbanionic reagents like this compound lies in their ability to form new carbon-carbon bonds, a fundamental process in organic synthesis. youtube.comyoutube.com Upon its formation, the 1,8-dihydropyren-8-ide anion can act as a nucleophile, attacking electrophilic carbon centers to create more complex molecular structures.

These reactions typically involve the addition of the carbanion to electrophiles such as aldehydes, ketones, or alkyl halides. chemistrysteps.comyoutube.comyoutube.com For instance, the reaction with an aldehyde or ketone would proceed via nucleophilic addition to the carbonyl carbon, forming an alkoxide intermediate which, upon protonation, would yield an alcohol. This provides a direct route to introduce a hydroxyl-substituted alkyl group at the 8-position of the dihydropyrene scaffold.

Similarly, a reaction with an alkyl halide would proceed through a nucleophilic substitution mechanism (SN2 type), resulting in the formation of an 8-alkyl-1,8-dihydropyrene derivative. The efficiency of such reactions would depend on the nature of the electrophile and the reaction conditions. The table below illustrates the expected products from the reaction of this compound with various electrophiles, based on general principles of carbanion reactivity.

Electrophile Reaction Type Expected Product
FormaldehydeNucleophilic Addition2-(1,8-Dihydropyren-8-yl)ethanol
AcetaldehydeNucleophilic Addition1-(1,8-Dihydropyren-8-yl)ethanol
AcetoneNucleophilic Addition2-(1,8-Dihydropyren-8-yl)propan-2-ol
Methyl IodideNucleophilic Substitution8-Methyl-1,8-dihydropyrene
Benzyl (B1604629) BromideNucleophilic Substitution8-Benzyl-1,8-dihydropyrene
Carbon DioxideNucleophilic Addition1,8-Dihydropyrene-8-carboxylic acid

These transformations highlight the potential of this compound as a versatile building block for the synthesis of functionalized dihydropyrene derivatives.

Utilization in Photochromic Systems and Molecular Switches

Dihydropyrene derivatives are well-established as a class of photochromic compounds, capable of undergoing reversible isomerization upon exposure to light. nih.govacs.orgacs.org This property makes them attractive candidates for the development of molecular switches, which are molecules that can be reversibly shifted between two or more stable states by an external stimulus.

The most studied photochromic system based on this scaffold is the valence isomerization between a colored trans-10b,10c-dimethyldihydropyrene (DHP), the closed form, and a colorless cyclophanediene (CPD), the open form. acs.org This transformation involves the cleavage of a central carbon-carbon bond upon irradiation with visible light and its reformation with UV light or heat. nih.govacs.org

The introduction of substituents onto the dihydropyrene core can significantly influence the photophysical and photochemical properties of these molecular switches. nih.gov By functionalizing the dihydropyrene at the 8-position using the reactivity of the 1,8-dihydropyren-8-ide anion, it is possible to tune the absorption wavelengths, quantum yields, and thermal stability of the switching process. For example, the incorporation of pyridinium (B92312) groups has been shown to enable photoswitching with visible light in aqueous solutions, which is highly desirable for biological applications. nih.govacs.org The ability to introduce a wide range of functional groups through carbanion chemistry opens up avenues for creating dihydropyrene-based switches with tailored properties for specific applications.

Dihydropyrene Derivative Switching Stimuli Key Feature Reference
Benzo[e]fused dimethyldihydropyrene-pyridiniumVisible Light (680/470 nm)Operates in aqueous solution nih.govacs.org
Diarylethene with naphtholAcid/Base, Methylation, Cu2+Multi-responsive switching nih.gov
Dihydropyrene encapsulated in coordination cageVisible/UV LightImproved fatigue resistance acs.org

Potential in Materials Science and Organic Electronics (Focus on Chemical Functionality)

The unique electronic and photophysical properties of pyrene (B120774) and its derivatives have led to their extensive investigation in materials science and organic electronics. rsc.orgrsc.orgcapes.gov.br The extended π-conjugated system of the pyrene core gives rise to strong fluorescence and good charge-transport characteristics, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The chemical functionality of this compound provides a powerful tool for the synthesis of novel dihydropyrene-based materials with tailored properties. By reacting the carbanion with appropriate electrophiles, it is possible to introduce a variety of functional groups that can influence the solid-state packing, electronic energy levels, and charge-carrier mobility of the resulting materials.

For example, the introduction of electron-withdrawing or electron-donating groups can be used to tune the HOMO and LUMO energy levels of the molecule, which is crucial for optimizing charge injection and transport in electronic devices. Furthermore, the attachment of polymerizable groups could allow for the incorporation of the dihydropyrene unit into conjugated polymers, leading to new semiconducting materials for flexible and printable electronics. The ability to precisely control the chemical structure at the 8-position of the dihydropyrene core through the reactivity of its sodium salt opens up a vast design space for the creation of next-generation organic electronic materials.

Future Research Trajectories for Anionic Dihydropyrene Chemistry

Exploration of Novel Synthetic Routes and Derivatization

The continued advancement of anionic dihydropyrene (B12800588) chemistry is intrinsically linked to the development of innovative and efficient synthetic strategies. While established methods have provided access to a range of dihydropyrene structures, future research will focus on creating more versatile and scalable routes to novel derivatives with precisely controlled properties.

A significant area of future work will involve the design of new synthetic pathways to dihydropyrenes and their precursors. researchgate.net This includes the development of shorter, more efficient total syntheses and the exploration of novel cyclization strategies to construct the core dihydropyrene skeleton. Researchers are actively pursuing methods that offer greater control over the introduction of functional groups at various positions on the pyrene (B120774) periphery. researchgate.netnih.gov These efforts will enable the synthesis of a wider array of dihydropyrene derivatives with tailored electronic and steric properties. For instance, new routes are being explored for the synthesis of 2,7-di-tert-butyl-trans-15,16-dimethyldihydropyrene (DHP) and its functionalized analogues. researchgate.net

Furthermore, the derivatization of the dihydropyrene core will continue to be a major focus. This includes the introduction of various substituents to modulate the electronic properties, solubility, and reactivity of the resulting anionic species. acs.org The synthesis of molecules containing [e]-annelated dihydropyrenes has demonstrated the potential to create complex photochromic systems. nih.gov Future work will likely explore the incorporation of a broader range of functional groups, including electron-donating and electron-withdrawing moieties, to fine-tune the redox potentials and optical properties of the corresponding anions. The development of efficient methods for the synthesis of dihydropyrimidine (B8664642) derivatives, for example, could offer insights into new catalytic applications. nih.gov

Deeper Insights from Advanced Characterization Techniques

A comprehensive understanding of the structure-property relationships in anionic dihydropyrenes necessitates the application of sophisticated characterization techniques. While standard spectroscopic and electrochemical methods have provided valuable initial data, future research will increasingly rely on advanced and in-situ techniques to probe the subtle details of their electronic structure and dynamics.

High-resolution spectroscopic methods, such as advanced nuclear magnetic resonance (NMR) techniques, will be crucial for elucidating the precise geometry and electronic distribution in these anions. compchemhighlights.org The chemical shifts of internal methyl groups in dihydropyrene derivatives have been shown to be a sensitive probe of aromaticity, and future studies will likely expand on this approach to quantify the electronic effects of different substituents and counterions. compchemhighlights.org

Time-resolved spectroscopic techniques, operating on femtosecond to nanosecond timescales, will be instrumental in mapping the excited-state dynamics of anionic dihydropyrenes. Understanding the pathways of electron transfer and energy relaxation is critical for designing more efficient photoredox catalysts and molecular switches. nih.gov Furthermore, techniques like transient absorption spectroscopy can provide direct evidence for the formation and decay of key intermediates in photochemical reactions involving these species.

The encapsulation of dihydropyrenes within coordination cages offers a unique opportunity to study their properties in a controlled environment and has been shown to improve their fatigue resistance. acs.org Future research in this area could involve the use of various host-guest systems to modulate the stability and reactivity of the anionic dihydropyrene guest.

Expanding the Scope of Theoretical and Computational Predictions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules. numberanalytics.com In the context of anionic dihydropyrenes, theoretical and computational methods will play an increasingly important role in guiding synthetic efforts and interpreting experimental results.

Density Functional Theory (DFT) and other high-level ab initio methods will be employed to model the geometric and electronic structures of both the neutral dihydropyrene precursors and their corresponding anions. numberanalytics.comehu.eus These calculations can provide valuable insights into parameters such as electron affinities, ionization potentials, and the distribution of spin density in radical anions. Computational studies can also be used to predict the spectroscopic signatures of these species, aiding in the interpretation of experimental data.

A particularly promising area of future computational research is the study of reaction mechanisms involving anionic dihydropyrenes. rsc.orgresearchgate.net By modeling the transition states and reaction pathways for processes such as electron transfer and bond formation, computational chemistry can help to elucidate the factors that govern the reactivity of these species. This knowledge will be invaluable for the rational design of new catalysts and reagents based on the dihydropyrene scaffold. Furthermore, computational screening of virtual libraries of dihydropyrene derivatives can accelerate the discovery of new compounds with desired properties, such as specific redox potentials or absorption spectra.

Development of Tailored Applications in Chemical Synthesis and Materials Science

The ultimate goal of research into anionic dihydropyrenes is to harness their unique properties for the development of practical applications. Future efforts will focus on translating the fundamental understanding of these species into tangible advances in chemical synthesis and materials science.

In the realm of chemical synthesis, anionic dihydropyrenes hold significant promise as potent single-electron photoreductants. nih.gov Future research will aim to expand the scope of reactions that can be mediated by these species, including the development of new C-C and C-heteroatom bond-forming reactions. The ability to tune the redox potential of the dihydropyrene anion through synthetic modification will be key to developing highly selective and efficient catalytic systems. nih.gov

In materials science, the photochromic properties of dihydropyrenes make them attractive candidates for the development of molecular switches and data storage devices. nih.gov The reversible isomerization between the closed dihydropyrene form and the open cyclophanediene form can be triggered by light, leading to a change in the material's color and electronic properties. acs.org Future research will focus on improving the performance of these molecular switches, including their switching speed, fatigue resistance, and readability. nih.govacs.org The incorporation of anionic dihydropyrenes into polymers and other materials could lead to the development of novel "smart" materials with tunable optical and electronic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.